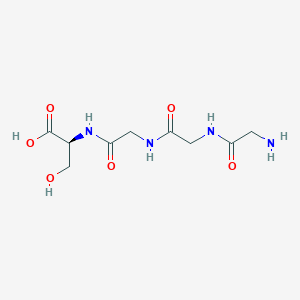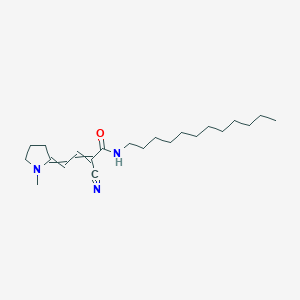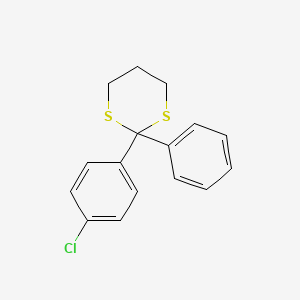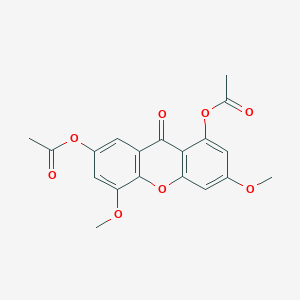
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate is a chemical compound belonging to the xanthene family. Xanthene derivatives are known for their diverse range of bioactivities, including anti-oxidant, anti-bacterial, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between appropriate phenolic compounds under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it a candidate for studying anti-oxidant and anti-inflammatory effects.
Medicine: Potential therapeutic applications include the development of drugs targeting oxidative stress and inflammation.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate involves its interaction with molecular targets such as enzymes and receptors. The methoxy and acetate groups can modulate the compound’s binding affinity and specificity. Pathways involved may include the inhibition of oxidative stress and inflammation through the modulation of signaling molecules and transcription factors.
Comparación Con Compuestos Similares
Similar Compounds
9H-xanthen-9-one: The parent compound of the xanthene family, known for its basic structure and bioactivity.
3,5-Dimethoxy-9H-xanthen-9-one: Similar to the target compound but lacks the acetate groups.
9,9-Dimethylxanthene: Another xanthene derivative with different substituents.
Uniqueness
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate is unique due to the presence of both methoxy and acetate groups, which can enhance its solubility, stability, and bioactivity compared to other xanthene derivatives.
Propiedades
Número CAS |
138195-74-1 |
|---|---|
Fórmula molecular |
C19H16O8 |
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
(8-acetyloxy-4,6-dimethoxy-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C19H16O8/c1-9(20)25-12-5-13-18(22)17-14(26-10(2)21)6-11(23-3)7-15(17)27-19(13)16(8-12)24-4/h5-8H,1-4H3 |
Clave InChI |
TXDJAOSVOIMKHM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C(=C1)OC)OC3=C(C2=O)C(=CC(=C3)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


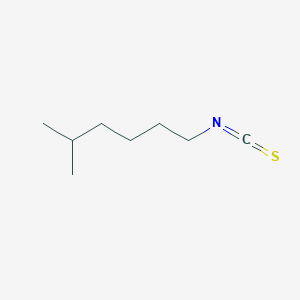
![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
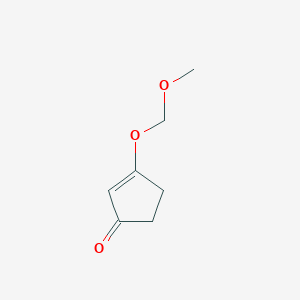
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
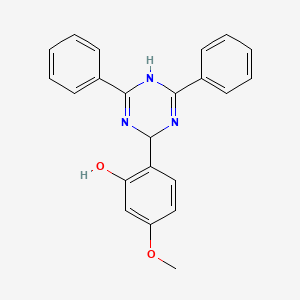
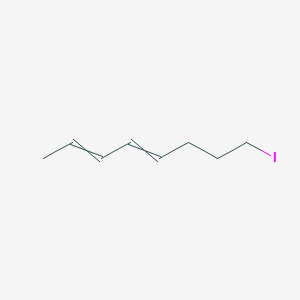
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
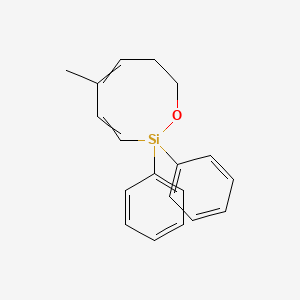
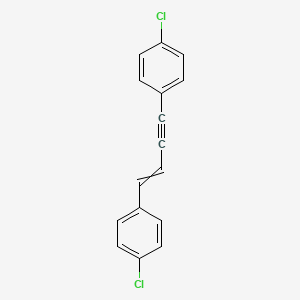
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
